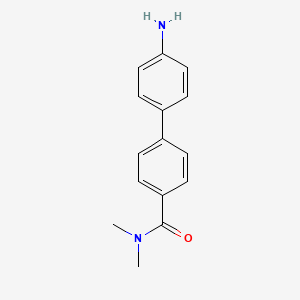

4-(4-Aminophenyl)-N,N-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Aminophenol, a compound with a similar structure, is typically available as a white powder . It plays a vital role in the development process of black-and-white film .

Synthesis Analysis

Amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in formation of target compounds .Molecular Structure Analysis

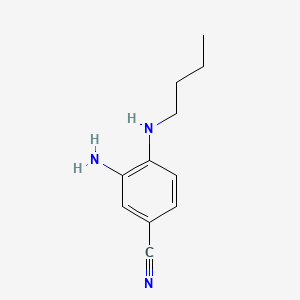

The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory .Chemical Reactions Analysis

4-Aminophenol significantly influences image contrast and tonal range while ensuring proper fixation and stabilization of the image. Its chemical properties make it effective in converting exposed silver halide crystals into metallic silver, resulting in high-quality black-and-white photographs .Physical And Chemical Properties Analysis

4-Aminophenol has a density of 1.2±0.1 g/cm³, boiling point of 282.0±23.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación

Nonlinear Optical Properties

Tris(4-aminophenyl)amine, another related compound, exhibits remarkably high nonlinear optical properties. Researchers explore its potential applications in optical devices, such as nonlinear optical switches and frequency converters. Understanding its electronic structure and optical behavior contributes to the development of advanced photonic materials .

Graphene-Based Field-Effect Transistors (FETs)

The reduced mixtures of tetra(4-aminophenyl)porphyrin (TAP) and graphene oxide (TAP-rGO) have been examined to understand how TAP affects rGO’s quality and carrier mobilities in FETs. This research sheds light on the interactions between organic molecules and graphene, which are crucial for designing efficient electronic devices .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-aminophenyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)15(18)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALKREGOHDLMRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716528 |

Source

|

| Record name | 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenyl)-N,N-dimethylbenzamide | |

CAS RN |

166386-41-0 |

Source

|

| Record name | 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)

![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B581765.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581766.png)

![2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B581777.png)